2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
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Overview
Description
2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various industrial applications, particularly in the production of epoxy resins. The compound is characterized by the presence of multiple oxirane (epoxy) groups, which contribute to its reactivity and versatility in chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced epoxy resins and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential in the production of epoxy resins .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol F diglycidyl ether (BFDGE)
- Novolac epoxy resins
Uniqueness
Compared to similar compounds, 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane offers enhanced thermal stability and mechanical properties. Its unique structure allows for the formation of highly cross-linked networks, making it suitable for demanding applications in coatings, adhesives, and composites .
Properties
Molecular Formula |
C29H30O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[[2,6-bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C29H30O6/c1-3-10-27(33-17-24-14-30-24)20(6-1)12-22-8-5-9-23(29(22)35-19-26-16-32-26)13-21-7-2-4-11-28(21)34-18-25-15-31-25/h1-11,24-26H,12-19H2 |
InChI Key |
QTBLRCGITQNBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CC3=C(C(=CC=C3)CC4=CC=CC=C4OCC5CO5)OCC6CO6 |
Origin of Product |
United States |
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